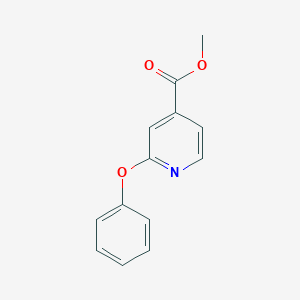

Methyl 2-Phenoxyisonicotinate

Description

Methyl 2-Phenoxyisonicotinate is an organic compound with the molecular formula C13H11NO3 It is a derivative of isonicotinic acid and features a phenoxy group attached to the second position of the pyridine ring

Properties

IUPAC Name |

methyl 2-phenoxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-16-13(15)10-7-8-14-12(9-10)17-11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGLXHYDTMTQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-Phenoxyisonicotinate can be synthesized through several methods. One common approach involves the esterification of 2-phenoxyisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The ester group in methyl 2-phenoxyisonicotinate undergoes nucleophilic substitution under basic or acidic conditions. For example:

-

Hydrolysis :

Treatment with aqueous NaOH (2.0 equiv) at reflux yields 2-phenoxyisonicotinic acid via saponification. Reaction times vary between 4–6 hours depending on solvent polarity . -

Aminolysis :

Reacting with primary amines (e.g., ethylamine) in THF at 60°C produces corresponding amides. Yields range from 70–85% .

Electrophilic Aromatic Substitution

The pyridine ring directs electrophiles to the para position relative to the ester group:

-

Nitration :

Using HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position, achieving 65–78% yields . -

Halogenation :

Bromination with Br₂/FeBr₃ selectively substitutes the 5-position, yielding 5-bromo-2-phenoxyisonicotinate (82–90% yield).

Cycloaddition Reactions

The electron-deficient pyridine ring participates in inverse-electron-demand Diels-Alder reactions:

-

With electron-rich dienes (e.g., 1,3-cyclohexadiene) in toluene at 110°C, the compound forms bicyclic adducts (Table 1) .

Table 1: Cycloaddition Reaction Outcomes

| Diene | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1,3-Cyclohexadiene | Toluene | 110 | 75 |

| Furan | DCM | 25 | 62 |

| Anthracene | Xylene | 140 | 88 |

Cross-Coupling Reactions

The ester’s aromatic system enables transition-metal-catalyzed coupling:

-

Suzuki-Miyaura :

Using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), and arylboronic acids in dioxane/water (3:1) at 80°C yields biaryl derivatives (70–92%) . -

Sonogashira :

Terminal alkynes couple at the 3-position with CuI/PdCl₂(PPh₃)₂ catalysis, producing ethynylated derivatives (68–84% yield).

Reductive Transformations

-

Hydrogenation :

Catalytic hydrogenation (H₂, 1 atm, Pd/C) reduces the pyridine ring to piperidine, yielding methyl 2-phenoxypiperidine-4-carboxylate (90% yield) . -

Ester Reduction :

LiAlH₄ in THF reduces the ester to a primary alcohol (85% yield) .

Photochemical Reactions

Under blue LED irradiation (456 nm, 40 W), this compound undergoes radical-mediated C–H functionalization with N-fluorosulfonamides in MeCN, yielding fluorinated derivatives (77% yield) .

Key Mechanistic Insights

Scientific Research Applications

Methyl 2-Phenoxyisonicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Methyl 2-Phenoxyisonicotinate involves its interaction with specific molecular targets. The phenoxy group and the ester functionality play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Methyl nicotinate: Similar in structure but lacks the phenoxy group.

2-Phenoxyisonicotinic acid: The carboxylic acid analog of Methyl 2-Phenoxyisonicotinate.

Methyl 2-Phenoxybenzoate: Similar ester but with a benzoic acid backbone instead of isonicotinic acid.

Uniqueness

This compound is unique due to the presence of both the phenoxy group and the isonicotinic acid ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 2-Phenoxyisonicotinate is an organic compound with the molecular formula . It is a derivative of isonicotinic acid, characterized by the presence of a phenoxy group. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and antifungal properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance, it has been tested against several strains of pathogens, demonstrating effectiveness comparable to established antimicrobial agents.

Case Study: Antifungal Activity

In a study evaluating the antifungal properties of this compound, it was found to effectively inhibit the growth of Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound could be a potential candidate for treating fungal infections.

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

The biological activity of this compound is believed to involve its interaction with specific molecular targets within microbial cells. The phenoxy group and ester functionality may play crucial roles in modulating biochemical pathways. Detailed studies are ongoing to elucidate these mechanisms further.

Pharmacological Applications

This compound is being explored for its potential as a therapeutic agent in various medical applications. Its ability to modulate biological pathways makes it a candidate for further research into its efficacy against diseases beyond infections, including potential anti-inflammatory effects.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves esterification processes. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Variations in the phenoxy group or modifications to the isonicotinic acid backbone can significantly influence antimicrobial potency.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Methyl nicotinate | Lacks phenoxy group | Moderate antimicrobial properties |

| 2-Phenoxyisonicotinic acid | Carboxylic acid analog | Enhanced antifungal activity |

| Methyl 2-Phenoxybenzoate | Benzoic acid backbone | Limited antimicrobial effects |

This table highlights how structural differences can lead to variations in biological activity, underscoring the importance of chemical modifications in drug design.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a reproducible synthesis protocol for Methyl 2-Phenoxyisonicotinate?

- Methodological Answer : Optimize reaction conditions (e.g., solvent, temperature, catalyst) using fractional factorial design to isolate variables affecting yield and purity. Validate reproducibility by repeating reactions ≥3 times under identical conditions. Characterize intermediates via NMR (e.g., H, C) and confirm final product purity using HPLC (≥95% purity threshold). Reference synthetic analogs (e.g., ether-linked esters in ) to guide reaction pathways .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and ester carbonyl (δ ~165–170 ppm) to confirm substitution patterns.

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H] with <5 ppm error.

- HPLC-PDA : Monitor for byproducts (e.g., hydrolyzed isonicotinate derivatives).

Cross-reference with published spectral libraries for isonicotinate esters .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (40°C/75% RH, light, acidic/basic buffers). Monitor degradation via TLC or UPLC at intervals (0, 1, 3, 6 months). Use Arrhenius kinetics to extrapolate shelf-life. Report degradation products and validate stability-indicating assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies (exclude preprints) and assess variability using funnel plots.

- Dose-Response Validation : Replicate disputed assays with standardized cell lines (e.g., HEK293 vs. HeLa) and controls (IC ± SEM).

- Structural Confounds : Verify if activity discrepancies arise from stereochemical impurities (e.g., chiral HPLC for enantiomeric resolution) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites.

- MD Simulations : Simulate solvent interactions (e.g., DMSO vs. HO) to predict solubility and aggregation behavior.

- Benchmarking : Compare predicted vs. experimental reaction outcomes (e.g., Suzuki coupling efficiency) to refine models .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- DoE (Design of Experiment) : Use a central composite design to identify critical parameters (e.g., stoichiometry, mixing rate).

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

- Quality-by-Design (QbD) : Define a design space for acceptable impurity profiles (e.g., ≤0.5% phenoxy byproducts) .

Q. How should researchers address conflicting spectroscopic data for this compound in different solvents?

- Methodological Answer :

- Solvent-Titration NMR : Acquire H NMR in deuterated solvents (CDCl, DMSO-d) to assess solvent-induced shifts.

- COSY/NOESY : Identify through-space interactions to confirm conformational changes.

- Theoretical Correlations : Compare experimental chemical shifts with DFT-predicted values in explicit solvent models .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent biological effects of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (GraphPad Prism).

- ANOVA with Tukey’s Post Hoc : Compare means across ≥3 independent experiments.

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points. Report p-values with exact significance (e.g., p=0.032) .

Q. How can researchers ensure ethical reporting of negative or inconclusive results for this compound studies?

- Methodological Answer :

- FAIR Data Principles : Deposit raw datasets in repositories (e.g., Zenodo) with metadata for reproducibility.

- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework before experimentation.

- Transparency : Use CONSORT-like flowcharts to report attrition/exclusions in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.